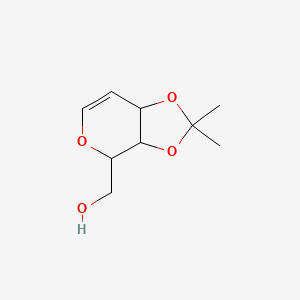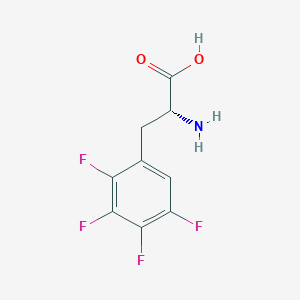
2,3,4,5-Tetrafluoro-D-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms. This modification significantly alters the chemical and physical properties of the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrafluoroquinones, while reduction can produce tetrafluorocyclohexanes .
Scientific Research Applications
2,3,4,5-Tetrafluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluoro-D-Phenylalanine involves its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, altering their conformation and activity. This can affect pathways involved in protein folding, enzyme activity, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluoro-L-Phenylalanine: The L-isomer of the compound, which has different biological activity.
2,3,4,5-Tetrafluorophenylalanine: A non-chiral version of the compound.
2,3,4,5-Tetrafluorophenylglycine: A similar compound with a glycine backbone instead of phenylalanine
Uniqueness
2,3,4,5-Tetrafluoro-D-Phenylalanine is unique due to its specific stereochemistry and the presence of four fluorine atoms, which significantly enhance its stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
747405-49-8 |
|---|---|
Molecular Formula |
C9H7F4NO2 |
Molecular Weight |
237.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)/t5-/m1/s1 |
InChI Key |
XPEAYFZWBKHVDF-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



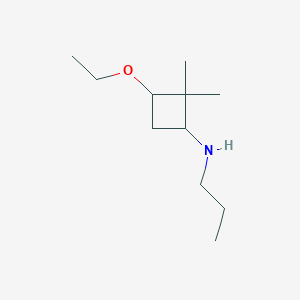
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
![sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B12279018.png)

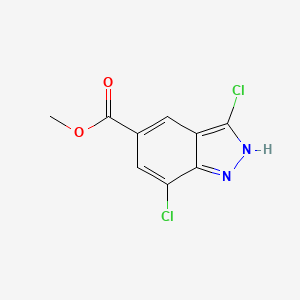
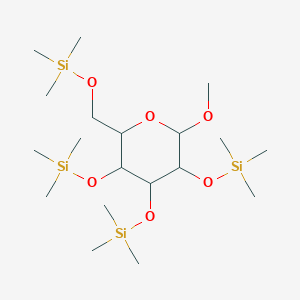
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
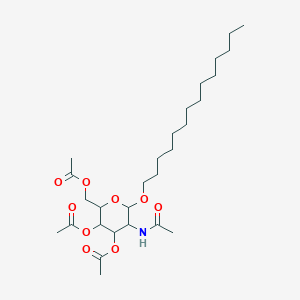

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
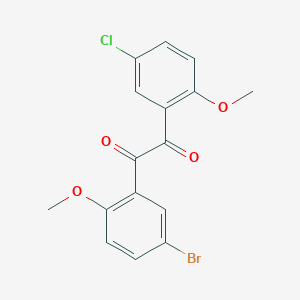
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
